6-Iodoquinoline-3-carboxylic acid
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Overview
Description
6-Iodoquinoline-3-carboxylic acid is a halogenated quinoline derivative, characterized by the presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position of the quinoline ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Synthetic Routes and Reaction Conditions:
One-Pot, Three-Component Method: Another approach utilizes a one-pot, three-component method with trifluoroacetic acid as a catalyst.
Industrial Production Methods: Industrial production often employs scalable and cost-effective methods, such as the one-pot synthesis, which offers high yields and efficient purification procedures .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly at the iodine position, to form various derivatives.
Cross-Coupling Reactions: The compound is a valuable intermediate in cross-coupling reactions, such as Suzuki and Heck reactions, to form complex quinoline derivatives.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
6-Iodoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Chloroquinoline-3-carboxylic Acid: Similar in structure but with a chlorine atom instead of iodine, this compound also exhibits antimicrobial properties.
6-Bromoquinoline-3-carboxylic Acid: Another halogenated derivative, it is used in similar applications but may have different reactivity and biological activity due to the bromine atom.
Properties
Molecular Formula |
C10H6INO2 |
---|---|
Molecular Weight |
299.06 g/mol |
IUPAC Name |
6-iodoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
OXHNEGYHALCZML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1I)C(=O)O |
Origin of Product |
United States |
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